molecular formula C23H35NO2S B1669777 Dalcetrapib CAS No. 211513-37-0

Dalcetrapib

Katalognummer B1669777
CAS-Nummer: 211513-37-0
Molekulargewicht: 389.6 g/mol
InChI-Schlüssel: YZQLWPMZQVHJED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dalcetrapib, also known as JTT-705, is a CETP inhibitor that was being developed by Hoffmann–La Roche . The drug was aimed at raising the blood levels of HDL cholesterol . It is an investigational therapy that would potentially be the first pharmacogenomic precision medicine in cardiovascular disease to reduce cardiovascular risk .


Synthesis Analysis

The synthesis of Dalcetrapib involves two key steps: Reduction and acylation . The precursor disulfide was reduced by Mg/MeOH or by EtSH/DBU/THF. The resulting thiol was acylated by a known procedure or in a one-pot process .


Molecular Structure Analysis

Dalcetrapib belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE (=O)l (OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dalcetrapib include the reduction of the precursor disulfide and the acylation of the resulting thiol . The patented use of phosphorus (III) compounds as reducing agents showed several disadvantages .


Physical And Chemical Properties Analysis

Dalcetrapib has a low oral bioavailability and is limited by extensive first-pass metabolism . The timing and size of a meal also influence the concentration and pharmacokinetics .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Treatment

Dalcetrapib has been studied for its potential in treating cardiovascular diseases . In a study named “dal-GenE”, dalcetrapib was administered to patients who had suffered an acute coronary syndrome within 1–3 months and had the AA genotype at variant rs1967309 in the ADCY9 gene . The study aimed to test the pharmacogenetic hypothesis that the effect of dalcetrapib on cardiovascular events was influenced by an adenylate cyclase type 9 (ADCY9) gene polymorphism .

Myocardial Infarction Prevention

Dalcetrapib has been evaluated for its potential to reduce the occurrence of fatal and non-fatal myocardial infarction (MI) . In the “Dal-GenE-2” trial, a phase III, double-blind, randomized placebo-controlled study, dalcetrapib was given to approximately 2,000 patients with a documented recent acute coronary syndrome (ACS) and the AA genotype at variant rs1967309 in the ADCY9 gene .

Pharmacogenetics-guided Therapy

The use of dalcetrapib has been explored in pharmacogenetics-guided therapy . The “dal-GenE” trial was conducted to test the pharmacogenetic hypothesis that the effect of dalcetrapib on cardiovascular events was influenced by an ADCY9 gene polymorphism .

Precision Medicine

Dalcetrapib is being investigated in the field of precision medicine . The “Dal-GenE-2” trial aims to confirm the results of the “dal-GenE” trial, which showed a potential benefit of dalcetrapib in a genetically defined patient population .

LDL Cholesterol Levels

Dalcetrapib has been found to have a minimal effect on LDL cholesterol levels . This finding is significant as it suggests that the potential benefits of dalcetrapib in cardiovascular disease treatment and prevention may not be due to its effects on LDL cholesterol.

Genetic Research

The use of dalcetrapib in genetic research is noteworthy. The “dal-GenE” and “Dal-GenE-2” trials have contributed to our understanding of the role of the ADCY9 gene in cardiovascular events .

Safety And Hazards

Dalcetrapib was well tolerated but demonstrated no efficacy in the overall patient population . Diarrhoea was the only adverse event of interest that was more frequently observed with Dalcetrapib compared with placebo .

Zukünftige Richtungen

The dal-GenE-2 (Dal-302), a phase III, double-blind, randomized placebo-controlled study, will evaluate the potential of Dalcetrapib to reduce the occurrence of fatal and non-fatal myocardial infarction (MI) in approximately 2,000 patients with a documented recent acute coronary syndrome (ACS) and the AA genotype at variant rs1967309 in the ADCY9 gene .

Eigenschaften

IUPAC Name

S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQLWPMZQVHJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943475
Record name Dalcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dalcetrapib

CAS RN

211513-37-0
Record name Dalcetrapib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211513-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dalcetrapib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211513370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dalcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dalcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanethioic acid, 2-methyl-, S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl] amino]phenyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DALCETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D050LIQ3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dalcetrapib
Reactant of Route 2
Reactant of Route 2
Dalcetrapib
Reactant of Route 3
Reactant of Route 3
Dalcetrapib
Reactant of Route 4
Reactant of Route 4
Dalcetrapib
Reactant of Route 5
Reactant of Route 5
Dalcetrapib
Reactant of Route 6
Dalcetrapib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.